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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the multi-targeted kinase inhibitor PD-166285 against other established inhibitors, supported by
experimental data and detailed protocols.

PD-166285 is a potent, ATP-competitive inhibitor of a range of protein kinases, demonstrating
significant activity against key targets implicated in cancer cell signaling. This guide provides a
comparative analysis of its half-maximal inhibitory concentration (IC50) values against several
kinases, alongside data for well-established inhibitors, to offer a clear perspective on its
potency and selectivity.

Data Presentation: Comparative IC50 Values

The inhibitory activity of PD-166285 and a selection of other kinase inhibitors are summarized
below. These values, derived from in vitro kinase assays, highlight the potency of PD-166285
against multiple oncogenic kinases.
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Kinase Target PD-166285 IC50 Cor-nl-)arative Cor-nl-)arative
(nM) Inhibitor Inhibitor IC50 (nM)

c-Src 8.4[11[2] Dasatinib 0.8

FGFR1 39.3[1][2] AZD4547 0.2

EGFR 87.5[1][2] Gefitinib 26 - 57 (cell-based)

PDGFRp 98.3[1][2] Imatinib 100 (cell-based)

Weel 24[1](3]

Myt1 72[3]

MAPK 5,000[2]

PKC 22,700[2] Staurosporine 0.7

Chkl 3,433[3]

Note: IC50 values can vary depending on the specific assay conditions, including ATP
concentration and substrate used. The data presented here is for comparative purposes.

Mandatory Visualization
Signaling Pathways Targeted by PD-166285

The following diagram illustrates the key signaling pathways inhibited by PD-166285. As an
ATP-competitive inhibitor, it blocks the catalytic activity of receptor and non-receptor tyrosine
kinases, thereby impeding downstream signaling cascades that are crucial for cell proliferation,
survival, and angiogenesis.
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Detection & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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